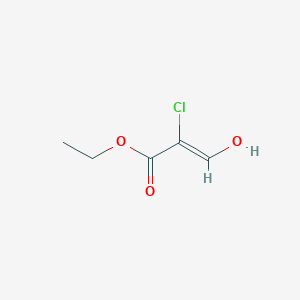

Ethyl 2-chloro-3-hydroxyacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-chloro-3-hydroxyacrylate is an organic compound with the molecular formula C5H7ClO3 It is a derivative of acrylate, characterized by the presence of a chloro and hydroxy group on the acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-3-hydroxyacrylate can be synthesized through the reaction of ethyl acrylate with chlorine and subsequent hydrolysis. The reaction typically involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chloro group. The hydrolysis step is then carried out using water or a mild base to introduce the hydroxy group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of continuous flow reactors allows for precise control over reaction conditions, minimizing side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-3-hydroxyacrylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.

Major Products:

- Substitution reactions yield various substituted acrylates.

- Oxidation reactions produce carbonyl-containing compounds.

- Reduction reactions result in the formation of alcohols.

Scientific Research Applications

Ethyl 2-chloro-3-hydroxyacrylate has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.

Medicine: It is explored for its potential in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-hydroxyacrylate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxy group can participate in hydrogen bonding and other interactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the acrylate backbone, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl 3-hydroxy-2-aryl acrylate: Similar in structure but with an aryl group instead of a chloro group.

Methyl 2-chloro-3-hydroxyacrylate: Similar but with a methyl ester instead of an ethyl ester.

Ethyl 2-chloroacrylate: Lacks the hydroxy group, making it less reactive in certain reactions.

Uniqueness: this compound is unique due to the presence of both chloro and hydroxy groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

Ethyl 2-chloro-3-hydroxyacrylate (ECHA) is an organic compound with significant biological activity, characterized by its unique molecular structure that includes both chloro and hydroxy functional groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its reactivity and potential applications.

Chemical Structure and Properties

ECHA has the molecular formula C5H7ClO3 and features a chloro substituent on the second carbon and a hydroxy group on the third carbon of the acrylic acid backbone. This configuration enhances its reactivity, making it suitable for various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | C5H7ClO3 |

| CAS Number | 38362-94-6 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis Methods

ECHA can be synthesized through various methods, including:

- Direct Chlorination : Chlorination of ethyl 3-hydroxyacrylate.

- Organocatalytic Reactions : Utilizing organocatalysts for selective reactions involving acrylates.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of ECHA. It has shown activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, ECHA demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli in vitro.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of ECHA. The compound exhibited selective cytotoxicity towards cancer cell lines while showing minimal effects on normal cells. This selectivity is crucial for potential therapeutic applications.

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers tested ECHA against various pathogens.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.

- The compound's mechanism was linked to membrane disruption.

-

Cytotoxicity Assessment :

- ECHA was evaluated against human cancer cell lines (e.g., MCF-7, HeLa).

- IC50 values were found to be 15 µM for MCF-7 cells, suggesting potent anticancer activity.

- Flow cytometry analysis showed increased apoptosis in treated cells.

The mechanism by which ECHA exerts its biological effects appears to involve:

- Membrane Disruption : The chloro group enhances interaction with lipid membranes, leading to increased permeability and cell lysis in microbial cells.

- Induction of Apoptosis : In cancer cells, ECHA triggers apoptotic pathways, potentially through the activation of caspases.

Comparative Analysis with Related Compounds

ECHA shares structural similarities with other acrylate derivatives but exhibits distinct biological activities due to its unique functional groups:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl Acrylate | C5H8O | Low antimicrobial activity |

| Ethyl 2-Chloroacrylate | C5H7ClO | Moderate antibacterial effects |

| Ethyl 3-Hydroxybutyrate | C5H10O | Metabolic studies |

Properties

Molecular Formula |

C5H7ClO3 |

|---|---|

Molecular Weight |

150.56 g/mol |

IUPAC Name |

ethyl (Z)-2-chloro-3-hydroxyprop-2-enoate |

InChI |

InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3,7H,2H2,1H3/b4-3- |

InChI Key |

OQIYGSPEMWMAFA-ARJAWSKDSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/O)/Cl |

Canonical SMILES |

CCOC(=O)C(=CO)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.